molecular formula C10H14Cl2N2 B8404141 2-(p-Chlorophenyl)-N,N'-dimethylacetamidine hydrochloride CAS No. 51628-11-6

2-(p-Chlorophenyl)-N,N'-dimethylacetamidine hydrochloride

Cat. No. B8404141
CAS RN: 51628-11-6
M. Wt: 233.13 g/mol
InChI Key: UQPRCNDNKRPGDM-UHFFFAOYSA-N
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Patent
US04029703

Procedure details

Using glass vessels dried at 125° C. before use, N-methyl-2-(4-chlorophenyl)acetamide (18.4 grams; 0.1 mole) is dispersed in a mixture of 150 milliliters of methylene chloride and triethyloxonium fluoroborate (19 grams; 0.1 mole). The reaction mixture is stirred at room temperature for 72 hours, then cooled in an acetone-Dry Ice bath while monomethylamine (10 grams; 0.33 mole) is added. The mixture is then stirred an additional 18 hours at room temperature. During the foregoing additions and mixing of reactants the mixture is maintained under a dry nitrogen blanket. The reaction mixture is then concentrated under vacuum and the residue is suspended in water, made strongly alkaline by addition of cold aqueous 20 percent sodium hydroxide, and extracted with ethyl acetate. The organic phase is separated and dried over anhydrous sodium sulfate. Excess dry gaseous hydrogen chloride is introduced into the mixture, and the resulting mixture is evaporated under reduced pressure, residual oil is taken up in methyl ethyl ketone, filtered and the filtrate evaporated. The product is obtained as a residue which is recrystallized from isopropanol. The 2-(4-chlorophenyl)-N,N'-dimethylacetamidine hydrochloride product is obtained in a yield of 4 grams; corresponding to a 17.1 percent yield based on the acetamide starting material. The product is found to melt at a temperature of 242.5°-243.5° C. Infrared and nuclear magnetic resonance analyses also confirm the named structure.
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=O)[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][CH:6]=1.F[B-](F)(F)F.C([O+](CC)CC)C.[CH3:25][NH2:26]>C(Cl)Cl>[ClH:11].[Cl:11][C:8]1[CH:9]=[CH:10][C:5]([CH2:4][C:3]([NH:26][CH3:25])=[N:2][CH3:1])=[CH:6][CH:7]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
18.4 g
Type
reactant
Smiles
CNC(CC1=CC=C(C=C1)Cl)=O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CN
Step Three
Name
Quantity
19 g
Type
reactant
Smiles
F[B-](F)(F)F.C(C)[O+](CC)CC
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
The mixture is then stirred an additional 18 hours at room temperature
Duration
18 h
ADDITION
Type
ADDITION
Details
During the foregoing additions and mixing of reactants the mixture
TEMPERATURE
Type
TEMPERATURE
Details
is maintained under a dry nitrogen blanket
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is then concentrated under vacuum
ADDITION
Type
ADDITION
Details
made strongly alkaline by addition of cold aqueous 20 percent sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
ADDITION
Type
ADDITION
Details
Excess dry gaseous hydrogen chloride is introduced into the mixture
CUSTOM
Type
CUSTOM
Details
the resulting mixture is evaporated under reduced pressure, residual oil
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
The product is obtained as a residue which
CUSTOM
Type
CUSTOM
Details
is recrystallized from isopropanol

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
Cl.ClC1=CC=C(C=C1)CC(=NC)NC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 17.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.